molecular formula C8H10N2O2 B1628732 4-(Hydrazinylmethyl)benzoic acid CAS No. 788101-73-5

4-(Hydrazinylmethyl)benzoic acid

Cat. No.: B1628732
CAS No.: 788101-73-5
M. Wt: 166.18 g/mol
InChI Key: HFBSYGDBSGZDKT-UHFFFAOYSA-N
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Description

Significance of Functionalized Aromatic Carboxylic Acids in Contemporary Chemical Science

Functionalized aromatic carboxylic acids are a cornerstone of modern chemical science, valued for their structural versatility and broad utility. researchgate.netysu.edu These molecules, which feature a carboxyl group (-COOH) attached to an aromatic ring that bears other functional groups, serve as pivotal building blocks in a multitude of applications. ysu.edu In materials science, they are instrumental in the design of metal-organic frameworks (MOFs) and coordination polymers, where the carboxylate group can bind to metal ions to create highly ordered, porous structures with applications in gas storage and catalysis. chiralen.com

In the realm of organic synthesis, the carboxyl group is a highly versatile handle. It can direct the functionalization of the aromatic ring, particularly to the ortho position, or it can be transformed into a wide array of other functional groups such as esters, amides, and acid halides. ysu.educymitquimica.com Furthermore, aromatic carboxylic acids are integral to the pharmaceutical industry, forming the structural core of numerous therapeutic agents. Their ability to participate in hydrogen bonding and other non-covalent interactions makes them crucial for molecular recognition in biological systems. The inherent stability and diverse reactivity of these compounds ensure their continued importance in the development of new materials and complex organic molecules. cymitquimica.comguidechem.com

Academic Context and Research Impetus for 4-(Hydrazinylmethyl)benzoic acid

While this compound is a known compound, available commercially primarily as its hydrochloride salt, dedicated research publications focusing specifically on its synthesis and applications are not abundant. chiralen.comsigmaaldrich.com The academic interest in this molecule can be understood by examining its structure—a bifunctional compound that uniquely combines a rigid aromatic carboxylic acid with a flexible alkylhydrazine moiety.

The research impetus for a molecule like this compound stems from the desire to create novel linkers and synthons that offer more complex coordination or reaction possibilities than their simpler analogues. The synthesis of this compound can be logically approached through established chemical transformations, suggesting its accessibility for research purposes. Two plausible synthetic routes highlight the academic context:

Nucleophilic Substitution: A common pathway involves the synthesis of 4-(Bromomethyl)benzoic acid via the radical bromination of 4-Methylbenzoic acid (p-toluic acid) using a reagent like N-bromosuccinimide (NBS). ysu.educhegg.com The resulting benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂), which would yield the target molecule, this compound.

Reductive Amination: An alternative route starts from 4-Formylbenzoic acid. This aldehyde can react with hydrazine to form a hydrazone intermediate. Subsequent reduction of the carbon-nitrogen double bond, a process known as reductive amination, would produce the final this compound. This method is a cornerstone of amine synthesis and has been adapted for use with hydrazines to create substituted hydrazine derivatives. nih.govorganic-chemistry.org

The motivation for pursuing these routes is to generate a building block that offers distinct advantages. Unlike 4-hydrazinobenzoic acid, where the hydrazine is directly and rigidly attached to the aromatic ring, the methylene (B1212753) (-CH₂) spacer in this compound provides conformational flexibility. This flexibility can be crucial in the fine-tuning of crystal structures in coordination polymers or in optimizing the fit of a molecule within a biological target's binding site.

Table 1: Potential Synthetic Precursors for this compound

Precursor Compound Role in Synthesis Relevant Transformation
4-Methylbenzoic acid Starting material Free-radical bromination to introduce a reactive handle. ysu.edu
4-(Bromomethyl)benzoic acid Key intermediate Acts as an electrophile for reaction with a hydrazine nucleophile. chegg.com
4-Formylbenzoic acid Alternative starting material Forms a hydrazone intermediate with hydrazine. nih.gov
Hydrazine Key reagent Serves as the nitrogen-containing nucleophile or amine source. nih.govrsc.org

Research Trajectories and Interdisciplinary Relevance in Chemical Sciences

The unique bifunctional nature of this compound positions it as a molecule with significant potential across several key disciplines within the chemical sciences. Its future research trajectories are likely to explore its utility as a versatile building block.

Heterocyclic and Organic Synthesis: The terminal hydrazine group is a powerful nucleophile and a key precursor for the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. The hydrazine moiety can readily condense with aldehydes and ketones to form hydrazones. nih.gov These intermediates can be used directly or serve as precursors for cyclization reactions to generate rings like pyrazoles and triazoles. The presence of the carboxylic acid group on the same molecule opens the possibility for creating complex, multifunctional heterocyclic systems or for anchoring these systems to other molecules or surfaces.

Materials Science and Coordination Chemistry: In the field of materials science, this compound is an attractive candidate for the construction of novel MOFs and coordination polymers. chiralen.com The carboxylate group provides a robust and predictable coordination site for binding to metal centers. The hydrazinylmethyl group offers a second, distinct binding site with greater flexibility than a directly attached amine. This dual-functionality could enable the formation of intricate, three-dimensional frameworks with unique topologies and potentially enhanced properties for applications in catalysis, chemical sensing, or selective gas separation.

Medicinal Chemistry: Hydrazides and hydrazones are well-established pharmacophores known to exhibit a wide range of biological activities. nih.govnih.gov Research has shown that derivatives of benzoic acid hydrazide can act as inhibitors for various enzymes. nih.gov Consequently, this compound represents a valuable scaffold for drug discovery. It can be used as an intermediate to be coupled with other biologically active molecules or serve as a starting point for generating libraries of new hydrazone derivatives for screening against various diseases.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₀N₂O₂ [Calculated]
Molecular Weight 166.18 g/mol [Calculated]
CAS Number 788101-73-5 cymitquimica.com
CAS Number (Hydrochloride Salt) 59984-82-6 chiralen.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydrazinylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-5-6-1-3-7(4-2-6)8(11)12/h1-4,10H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBSYGDBSGZDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600620
Record name 4-(Hydrazinylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788101-73-5
Record name 4-(Hydrazinylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydrazinylmethyl Benzoic Acid and Its Derivatives

Precursor Synthesis Strategies for 4-(Hydrazinylmethyl)benzoic Acid

The generation of this compound relies on the availability of suitable precursors that can be efficiently converted to the target molecule. Key precursors often feature a benzoic acid scaffold with a reactive methyl group at the para position.

Multi-Step Conversions and Optimized Reaction Sequences

A common and logical approach to synthesizing this compound involves a multi-step sequence starting from readily available materials like 4-methylbenzoic acid (p-toluic acid). A typical pathway involves the halogenation of the methyl group, followed by a nucleophilic substitution with hydrazine (B178648).

One established method for the initial step is the radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. ysu.edu This reaction selectively brominates the benzylic position to yield 4-(bromomethyl)benzoic acid. ysu.edu An alternative precursor, 4-(chloromethyl)benzoic acid, can be synthesized by chlorinating 4-methyl-benzoic acid with elemental chlorine under UV irradiation. prepchem.com

The subsequent and final step is the reaction of the 4-(halomethyl)benzoic acid intermediate with hydrazine hydrate (B1144303). The lone pair of electrons on a nitrogen atom in hydrazine acts as a nucleophile, displacing the halide (bromide or chloride) to form the desired this compound. This nucleophilic substitution reaction is analogous to other preparations of hydrazine derivatives. organic-chemistry.org

Table 1: Plausible Multi-Step Synthetic Route for this compound

StepStarting MaterialReagentsIntermediate/ProductRationale
14-Methylbenzoic AcidN-Bromosuccinimide (NBS), Benzoyl Peroxide4-(Bromomethyl)benzoic AcidSelective benzylic halogenation creates a reactive site for nucleophilic attack. ysu.edu
24-(Bromomethyl)benzoic AcidHydrazine Hydrate (H₂NNH₂·H₂O)This compoundNucleophilic substitution of the bromide by hydrazine forms the target hydrazinylmethyl group.

Development of One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. While a specific one-pot procedure for this compound is not extensively documented, a theoretical approach can be proposed based on established methodologies for similar compounds. For instance, procedures for the direct conversion of cinnamic acids to their corresponding hydrazides have been developed in a one-pot fashion. researchgate.net

A plausible one-pot synthesis for this compound could start from 4-formylbenzoic acid. The aldehyde could first react with hydrazine to form a hydrazone intermediate in situ. Without isolation, a subsequent reduction step using a suitable reducing agent would convert the hydrazone to the final hydrazine product. This type of reductive amination of aldehydes is a known method for preparing hydrazine derivatives. organic-chemistry.orgresearchgate.net

Table 2: Hypothetical One-Pot Synthesis of this compound

StepStarting MaterialReagentsIntermediateFinal Product
14-Formylbenzoic Acid1. Hydrazine Hydrate4-[(Hydrazinylidene)methyl]benzoic acid (in situ)This compound
2. Reducing Agent (e.g., NaBH₃CN)

Catalytic Systems in Intermediate and Final Compound Preparation

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved yields. In the context of synthesizing precursors for this compound, catalytic methods are particularly relevant. For example, a greener method for producing 4-(hydroxymethyl)benzoic acid, a potential precursor, involves the one-step oxidation of p-xylene (B151628) using a metal-organic framework (M-MOF) catalyst. google.com This method avoids harsh reagents and shows high yield. google.com The resulting 4-(hydroxymethyl)benzoic acid could then be converted to a halide or other leaving group before reaction with hydrazine.

Furthermore, computational studies have explored the synthesis of 4-(hydroxymethyl)benzoic acid from biomass-derived chemicals like 5-(hydroxymethyl)furoic acid and ethylene, using catalysts such as Sn-BEA zeolites. researchgate.netacs.orgosti.gov In derivatization reactions, acid catalysts are commonly employed. For instance, concentrated sulfuric acid is a classic catalyst for Fischer esterification, and thionyl chloride can be used to form an acid chloride which then readily reacts with an alcohol. tandfonline.comresearchgate.net

Table 3: Examples of Catalytic Systems in Synthesis

Catalyst TypeReactionPurposeReference
Metal-Organic Framework (M-MOF)Oxidation of p-xyleneSynthesis of precursor 4-(hydroxymethyl)benzoic acid google.com
Sn-BEA ZeoliteDiels-Alder/DehydrationSynthesis of precursor 4-(hydroxymethyl)benzoic acid from biomass researchgate.netacs.org
Sulfuric Acid (H₂SO₄)Fischer EsterificationEster formation from the carboxylic acid group researchgate.net
Thionyl Chloride (SOCl₂)EsterificationActivation of the carboxylic acid for ester formation tandfonline.com

Derivatization Chemistry of the Hydrazinylmethyl Moiety

The bifunctional nature of this compound, possessing both a reactive hydrazinyl group and a carboxyl group, allows for a wide range of chemical modifications.

Formation of Hydrazone and Related Covalent Linkages

The terminal amine (-NH₂) of the hydrazinylmethyl group is nucleophilic and readily reacts with aldehydes and ketones to form hydrazones. wikipedia.org This condensation reaction is a fundamental transformation in organic chemistry, involving a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comchemtube3d.com The reaction is typically acid-catalyzed. numberanalytics.com The formation of hydrazones is a widely used reaction, for example in the derivatization of 4-hydroxybenzoic acid hydrazide with various aldehydes.

The reactivity of the hydrazone linkage is significant in bioconjugation and dynamic combinatorial chemistry. nih.gov A variety of aldehydes and ketones can be employed to create a diverse library of hydrazone derivatives from this compound.

Table 4: General Reaction for Hydrazone Formation

Reactant 1Reactant 2 (Example Aldehydes/Ketones)Product
This compoundBenzaldehyde4-({[Benzylidene]hydrazinyl}methyl)benzoic acid
4-Chlorobenzaldehyde4-({[(4-Chlorobenzylidene)]hydrazinyl}methyl)benzoic acid
Acetone (B3395972)4-({[Propan-2-ylidene]hydrazinyl}methyl)benzoic acid

Amidation and Esterification Reactions Involving the Carboxyl Group

The carboxylic acid functional group of this compound can undergo standard esterification and amidation reactions. However, the presence of the basic hydrazinyl group may require a protection strategy or specific reaction conditions to avoid side reactions.

Esterification: The carboxyl group can be converted to an ester via Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like concentrated H₂SO₄. researchgate.netslideshare.net Alternatively, the acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. tandfonline.com This latter method is often used for aminobenzoic acids to prevent alkylation of the amino group. tandfonline.com Transesterification is another method that can be employed, where an existing alkyl aminobenzoate reacts with a different alcohol in the presence of a suitable catalyst. google.com

Amidation: Amidation can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling reagents. The activated acid can then react with a primary or secondary amine to form the corresponding amide. Direct acylation of aminobenzoic acids is also possible using mixed anhydrides, a reaction that can be catalyzed by a strong acid. google.com The reaction of p-nitrobenzoyl chloride with various amines to form amides, followed by reduction of the nitro group, is a well-established route to p-aminobenzamides and illustrates a general strategy that could be adapted.

Table 5: Derivatization Reactions of the Carboxyl Group

Reaction TypeReagentsProduct TypeNotes
Fischer EsterificationAlcohol (e.g., Ethanol), H₂SO₄ (catalyst)Ester (e.g., Ethyl 4-(hydrazinylmethyl)benzoate)Reversible, acid-catalyzed reaction. researchgate.net
Acyl Chloride Formation & Esterification1. SOCl₂ 2. Alcohol (e.g., Methanol)Ester (e.g., Methyl 4-(hydrazinylmethyl)benzoate)Avoids N-alkylation in amino-containing acids. tandfonline.com
Amidation via Acyl Chloride1. SOCl₂ 2. Amine (e.g., Diethylamine)Amide (e.g., N,N-Diethyl-4-(hydrazinylmethyl)benzamide)A common method for forming C-N bonds.
Amidation via Coupling AgentAmine, Coupling Agent (e.g., DCC, EDC)AmideForms a stable amide bond under mild conditions.
Amidation via Mixed AnhydrideMixed Anhydride, AmineAmideCan be used for direct acylation of aminobenzoic acids. google.com

Applications in Solid-Phase Organic Synthesis (SPOS)

The utility of this compound and its conceptual derivatives, such as aryl hydrazine linkers, is notable in the field of Solid-Phase Organic Synthesis (SPOS), a cornerstone of modern peptide and small-molecule library synthesis.

Resin Functionalization and Loading Strategies

In SPOS, the choice of linker, the molecular bridge connecting the solid support to the growing molecule, is critical. Aryl hydrazine linkers, including structures related to this compound, offer a versatile platform for the synthesis of C-terminally modified peptides. These linkers are valued for their stability under the standard conditions of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). osti.govnih.gov

One common strategy involves the use of a precursor linker, such as 4-(hydroxymethyl)benzoic acid (HMBA), which is first attached to an aminomethylated polystyrene resin. nih.gov The initial amino acid is then esterified to the hydroxyl group of the HMBA linker. After the full peptide sequence is assembled on this solid support, cleavage from the resin using hydrazine hydrate yields the desired peptide as a C-terminal hydrazide. This method allows a standard, widely available linker to be adapted for the production of peptide hydrazides. nih.gov

Alternatively, a resin can be pre-functionalized with a hydrazine-containing moiety. For instance, a 4-hydrazinobenzoyl AM (aminomethyl) resin serves as a direct solid support for peptide synthesis. The resulting peptidyl hydrazide can be cleaved from the resin under mild oxidative conditions, generating a highly reactive acyl diazene (B1210634) intermediate. This intermediate is then susceptible to nucleophilic attack, allowing for a variety of C-terminal modifications. osti.gov The stability of the aryl hydrazide linker throughout the cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling is a key advantage, preventing premature cleavage or unwanted side reactions. nih.govresearchgate.net

C-Terminal Modification in Peptide Synthesis

The generation of peptide hydrazides, often facilitated by linkers like this compound, is a gateway to a wide array of C-terminal modifications, which are crucial for altering the biological activity, stability, and pharmacokinetic properties of peptides. nih.gov

Peptide hydrazides are stable intermediates that can be readily converted into other functional groups. cytosynthesis.com A primary application is their oxidation to form peptide azides. This transformation can be achieved using reagents like isoamyl nitrite (B80452) or sodium nitrite. The resulting peptide azide (B81097) is a key intermediate for several ligation and cyclization strategies. cytosynthesis.com For example, in a head-to-tail cyclization, the C-terminal azide can react with a deprotected N-terminal amino group of the same peptide to form a stable amide bond, creating a cyclic peptide. cytosynthesis.com

Furthermore, the acyl diazene intermediates formed from the oxidation of resin-bound aryl hydrazides can be intercepted by various nucleophiles. osti.gov This "safety-catch" linker strategy allows a single resin-bound peptide to become a precursor to multiple C-terminally modified analogues. Depending on the nucleophile used during the cleavage step, one can synthesize C-terminal esters, amides, or thioesters. osti.govnih.gov The use of aryl hydrazine linkers has also been shown to prevent common side reactions, such as β-elimination, that can occur during the synthesis of C-terminal cysteine peptides. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of waste, energy consumption, and the use of hazardous substances.

Mechanochemical Synthesis for Reduced Solvent Usage

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a significant green advantage by minimizing or eliminating the need for bulk solvents. This approach is well-suited for the synthesis of hydrazones, which are direct derivatives of hydrazines. rsc.orgnih.gov

The reaction of a hydrazine, such as a substituted benzohydrazide (B10538), with an aldehyde can be carried out in a vibratory ball mill, often with quantitative conversion and without the need for catalysts or additives. rsc.org Research has demonstrated that a variety of substituted organic hydrazines can react efficiently with phenolic aldehydes under solvent-free mechanochemical conditions. rsc.org The synthesis of hydrazones from 4-hydroxybenzoic acid hydrazide has also been achieved using microwave irradiation, another green technique that reduces reaction times and solvent use. chemmethod.comchemmethod.com These studies provide a strong proof of principle for the sustainable synthesis of derivatives from this compound via mechanochemical or microwave-assisted condensation reactions.

Reactant 1Reactant 2MethodConditionsOutcomeReference
Substituted HydrazinesPhenol AldehydesBall MillingSolvent-freeHigh conversion to hydrazones rsc.org
4-HydroxybenzohydrazideAromatic AldehydesMicrowaveEthanol/WaterRapid formation of Schiff bases chemmethod.comchemmethod.com
Hydrazines/HydrazidesAldehydesBall MillingSolvent-freeQuantitative hydrazone formation nih.gov

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are a cornerstone of green chemistry. They are easily separated from the reaction mixture, allowing for simple recovery and reuse, which reduces waste and cost.

The synthesis of aryl hydrazines can be achieved via the palladium-catalyzed cross-coupling of aryl halides with hydrazine. nih.govberkeley.edu Modern methods utilize low loadings of a palladium catalyst with an inexpensive base like potassium hydroxide, making the process more economical and sustainable. nih.govberkeley.edu Nickel-based heterogeneous catalysts have also proven effective for the synthesis of ketazines from acetophenone (B1666503) derivatives and hydrazine hydrate, proceeding with low catalyst loadings and short reaction times at room temperature. mdpi.com These catalytic systems provide efficient and environmentally benign pathways to hydrazine derivatives, which could be adapted for the synthesis of this compound from a suitable halogenated precursor.

Catalyst SystemReactantsProductKey FeaturesReference
Palladium / Josiphos ligandAryl Halides + HydrazineAryl HydrazinesLow catalyst loading, uses KOH base nih.govberkeley.edu
Nickel-based catalystAcetophenones + Hydrazine HydrateKetazinesRoom temp, short reaction times, reusable mdpi.com
Co3Mo3N (computational)N2 + H2HydrazinePotential low-energy heterogeneous route nih.gov
Metal-Organic Framework (MOF) Catalysts for Selective Oxidation

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore sizes, and exposed active metal sites make them promising heterogeneous catalysts for a variety of organic transformations, including selective oxidations.

While the direct oxidation of this compound by MOFs is not widely reported, the selective oxidation of related substrates provides a strong precedent. For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde, a key transformation in organic synthesis, can be efficiently catalyzed by MOFs containing metal ions such as cobalt, copper, nickel, or zinc. The catalytic activity is highly dependent on the nature of the metal ion, with cobalt-based MOFs often showing superior performance. This suggests a viable green route where a precursor like 4-(hydroxymethyl)benzoic acid could be selectively oxidized to 4-formylbenzoic acid using a MOF catalyst and a green oxidant like molecular oxygen. The resulting aldehyde could then be readily converted to the target hydrazine derivative.

Sn-BEA Zeolite Catalysis in Related Systems

Zeolites containing tin, specifically Sn-Beta (Sn-BEA), have emerged as highly effective and versatile solid Lewis acid catalysts for a variety of organic transformations relevant to the synthesis of complex molecules. researchgate.net These catalysts are particularly noted for their unique activity in reactions such as Baeyer-Villiger oxidations, Meerwein-Ponndorf-Verley (MPV) reductions, and the conversion of biomass-derived sugars. acs.org The catalytic prowess of Sn-BEA stems from the presence of isolated tin(IV) sites within the zeolite framework, which act as strong Lewis acids. researchgate.net

The synthesis of Sn-BEA itself has been a subject of extensive research to optimize catalyst performance and accessibility. Methods have evolved from traditional hydrothermal synthesis, which can be time-consuming and sometimes requires hazardous materials like hydrofluoric acid, to more efficient and safer routes. researchgate.net Modern approaches include post-synthetic modification, where tin is incorporated into a dealuminated zeolite Beta framework. researchgate.netresearchgate.net This can be achieved through solid-state grinding with simple inorganic tin precursors or by grafting Sn(IV) onto the zeolite from an isopropanol (B130326) solution. researchgate.net A recently developed electro-assisted synthesis technique has enabled the creation of Sn-BEA with the highest tin content ever reported in a direct hydrothermal synthesis, significantly boosting its catalytic potential. acs.org

The nature of the active sites in Sn-BEA is crucial for its catalytic behavior. It is understood that both "closed" tetrahedral framework Sn sites and "open," partially hydrolyzed framework Sn-OH species exist. researchgate.net DFT calculations suggest that these open sites are likely the most active candidates for reactions like the conversion of dihydroxyacetone to methyl lactate. researchgate.net The combination of Lewis acidity from the tin sites and Brønsted acidity from silanol (B1196071) groups allows for cascade reactions, where multiple transformations occur in a single pot. For instance, Sn-BEA can catalyze the MPV reduction of cinnamaldehyde (B126680) to cinnamyl alcohol, followed by its etherification, showcasing the dual functionality of the catalyst. However, the presence of extra-framework tin species can be detrimental, leading to lower activity and the formation of byproducts. researchgate.net

Table 1: Characteristics and Applications of Sn-BEA Zeolite Catalysts

Feature Description Relevant Applications Key Findings Citations
Active Sites Isolated Lewis acidic Sn(IV) centers within the zeolite framework. Can exist as "closed" tetrahedral sites or "open" hydrolyzed Sn-OH sites. Monosaccharide isomerization, Baeyer-Villiger oxidation, Meerwein-Ponndorf-Verley (MPV) reactions, Aldol condensations. "Open" sites are considered highly active. The combination of Lewis and Brønsted acidity enables cascade reactions. acs.orgresearchgate.net
Synthesis Methods Hydrothermal synthesis, post-synthetic grafting, solid-state ion-exchange, and electro-assisted synthesis. Production of catalysts for biorefining and fine chemical synthesis. Electro-assisted synthesis achieves record-high tin incorporation (Si/Sn = 14). Organotemplate-free routes improve sustainability. researchgate.netacs.org
Catalytic Performance Highly active and selective for various redox and acid-catalyzed reactions. Performance is superior to many other metallosilicates. Conversion of triose sugars (dihydroxyacetone) to alkyl lactates, acylation reactions. Hierarchical pore structures can enhance mass transfer and improve catalytic efficiency. Catalyst deactivation can occur via coke formation. researchgate.netresearchgate.netnih.gov
Cu(I)-Catalyzed Cycloaddition in Derivative Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This reaction is of paramount importance in the formation of complex derivatives of molecules like this compound, allowing for the covalent linking of the core structure to other molecular building blocks via a stable triazole bridge. researchgate.net The resulting triazole-containing compounds are significant in medicinal chemistry, materials science, and organic synthesis. researchgate.netnih.gov

The CuAAC reaction mechanism involves the activation of a terminal alkyne by a copper(I) catalyst, which then readily reacts with an organic azide. nih.gov The process is known for its high yields, mild reaction conditions, simple experimental procedure, and exceptional regioselectivity, exclusively producing the 1,4-isomer. nih.gov Various sources of copper(I) can be used, including simple salts like copper(I) iodide or copper(I) oxide. nih.govresearchgate.net Often, the active Cu(I) species is generated in situ from a more stable and less expensive copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. nih.gov

Interestingly, research has shown that the reaction can be significantly promoted by the presence of carboxylic acids, with benzoic acid itself being identified as a highly effective promoter. organic-chemistry.org The carboxylic acid plays a dual role, acting as both an acidic reagent and a bidentate ligand that activates the copper acetylide intermediate, thereby accelerating the cycloaddition and subsequent protonation steps. organic-chemistry.org A practical catalytic system combining copper(I) oxide (Cu₂O) and benzoic acid in water has been developed, highlighting a green and efficient approach. researchgate.net This is advantageous as Cu₂O is among the most stable and inexpensive copper(I) sources, and water is an environmentally benign solvent. researchgate.net The reaction can be further optimized through the use of specific ligands that stabilize the copper(I) catalytic species, preventing disproportionation and enhancing reaction rates. nih.gov

Table 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Systems

Catalytic System Solvent Key Features Application Citations
CuSO₄ / Sodium Ascorbate Water / Ethanol Classic and widely used "click" chemistry conditions. In situ generation of Cu(I). General synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov
Cu₂O / Benzoic Acid Water ("on water") Highly practical and efficient system using a cheap, stable Cu(I) source. Benzoic acid acts as a promoter. Green synthesis of triazole derivatives. researchgate.netorganic-chemistry.org
CuI / Ligand Organic Solvents / Glycerol Ligands (e.g., L-proline, phosphines) stabilize the Cu(I) catalyst and can improve rates and yields. Synthesis of complex and fluorinated triazoles. nih.govnih.gov
Copper Phenylacetylide Dichloromethane Pre-formed alkynylcopper(I) complex used in catalytic amounts without other additives. Synthesis of a library of 1,2,3-triazoles from various alkynes and azides. mdpi.com

Utilization of Biomass-Derived Feedstocks in Synthetic Routes

The transition from petrochemical feedstocks to renewable, biomass-derived sources for the production of aromatic compounds is a key goal in sustainable chemistry. researchgate.netnih.gov Benzoic acid and its derivatives, traditionally synthesized from toluene, can be produced through greener pathways starting from plant-based materials. escholarship.org This approach not only reduces dependence on fossil fuels but also often avoids the use of hazardous reagents and intermediates. nih.govescholarship.org

Several biomass-derived platform molecules have been identified as viable starting points. Quinic acid and shikimic acid, which are naturally available or can be produced via fermentation of glucose, can be selectively converted to benzoic acid. researchgate.netescholarship.orgnih.gov One highly efficient method involves a one-step deoxygenation mediated by formic acid, which serves as a hydrogen donor. escholarship.orgnih.gov This process provides spectroscopically pure benzoic acid in high yield without the need for extensive purification. escholarship.org

Another promising route starts with furans, which can be derived from the dehydration of sugars found in lignocellulosic biomass. researchgate.netmagtech.com.cn For example, coumalic acid (a 2-pyrone), which can be derived from biomass, undergoes a Diels-Alder reaction with a bioavailable co-reactant like ethylene. rsc.orgresearchgate.net This is followed by a dehydration/decarboxylation cascade to yield benzoates. rsc.org The reaction can be performed using heterogeneous catalysts in non-toxic, bio-based solvents at elevated temperatures, achieving yields of up to 100 mol%. rsc.orgresearchgate.net The choice of solvent and the absence of water are critical factors for maximizing the yield of the final benzoate (B1203000) product. rsc.org These methods demonstrate a clear and scalable strategy for producing bio-based aromatics, paving the way for a more sustainable chemical industry. rsc.orgresearchgate.net

Table 3: Synthesis of Benzoic Acid from Biomass-Derived Feedstocks

Biomass Feedstock Conversion Method Key Conditions / Catalyst Product Yield Citations
Quinic Acid / Shikimic Acid Formic Acid-Mediated Deoxygenation Formic acid as both solvent and hydrogen source. 92% (benzoic acid) researchgate.netescholarship.orgnih.gov
Coumalic Acid / Methyl Coumalate Diels-Alder with Ethylene & Aromatization Heterogeneous catalysis in bio-based solvents (e.g., γ-Valerolactone) at 180°C. 71-100% (benzoates) rsc.orgresearchgate.net
5-Hydroxymethylfurfural (HMF) Multi-step Conversion via Diels-Alder Conversion of HMF to intermediates that undergo Diels-Alder reactions. Route to terephthalic acid (a related aromatic di-acid). researchgate.net
Lignocellulosic Biomass Catalytic Fast Pyrolysis HZSM-5 zeolite catalysts are commonly used to convert pyrolysis bio-oil into aromatics. Produces a mixture of aromatic hydrocarbons. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Hydrazinylmethyl Benzoic Acid and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques used for the structural elucidation of 4-(hydrazinylmethyl)benzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed to provide a detailed map of the carbon-hydrogen framework. rsc.orgresearchgate.net

In the ¹H NMR spectrum of a typical benzohydrazide (B10538) derivative, distinct signals corresponding to different types of protons can be observed. researchgate.net For instance, aromatic protons usually appear in the downfield region of the spectrum, with their splitting patterns (e.g., doublet, triplet) providing information about their neighboring protons. rsc.orgresearchgate.net The chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the benzene (B151609) ring and the hydrazinylmethyl group. researchgate.net

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted benzoic acid derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5125 - 135
Carboxylic Acid OH10.0 - 13.0165 - 175
Methylene (B1212753) CH₂~4.0~45
Hydrazine (B178648) NH/NH₂Variable-

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. researchgate.net For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, confirming its successful synthesis. researchgate.net

Beyond molecular confirmation, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for impurity profiling. resolvemass.cathermofisher.com This process is critical in pharmaceutical and chemical analysis to ensure the quality and safety of a substance. resolvemass.ca Impurities can arise from starting materials, by-products of the reaction, or degradation products. nih.gov

LC-MS allows for the separation of the main compound from any impurities, followed by their individual detection and identification by the mass spectrometer. resolvemass.ca This high sensitivity enables the detection of even trace-level impurities. resolvemass.ca The fragmentation patterns of the impurities can help in their structural elucidation, which is crucial for understanding their origin and potential impact. nih.gov For instance, a potential impurity in the synthesis of a derivative could be the starting 4-hydrazinobenzoic acid. scirp.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for understanding the precise molecular geometry, as well as the interactions that govern the packing of molecules in the crystal lattice. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed three-dimensional model of the electron density within the crystal. This model reveals the precise bond lengths, bond angles, and torsion angles of the molecule. nih.gov

For derivatives of this compound, single-crystal X-ray analysis can confirm the connectivity of the atoms and provide detailed geometric parameters. nih.govnih.gov For example, it can reveal the planarity of the benzoic acid moiety and the conformation of the hydrazinylmethyl group. In some cases, the asymmetric unit of the crystal may contain more than one independent molecule, which can exhibit slight conformational differences. nih.govnih.gov

Parameter Description
Crystal SystemThe basic repeating unit of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the unit cell. nih.gov
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Bond LengthsThe distances between the centers of bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Torsion AnglesThe dihedral angles that describe the conformation around a bond. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.comrsc.org Understanding these interactions is crucial as they can influence the physical properties of the solid, such as melting point and solubility. nih.gov

In the crystal structure of carboxylic acid derivatives, it is common to observe the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds. researchgate.netresearchgate.net This is a very robust and frequently observed supramolecular synthon. nih.govnih.gov Other potential hydrogen bonding interactions can involve the hydrazine group.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov It provides a graphical representation of the regions of close contact between molecules and can be used to identify the types and relative importance of different intermolecular interactions. mdpi.com

Studies on Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one crystal form. rsc.org Different polymorphs of the same compound can have different physical properties, which is of particular importance in the pharmaceutical industry. nih.gov The study of polymorphism in benzoic acid derivatives has revealed that different packing arrangements and intermolecular interactions can lead to the formation of distinct crystalline forms. nih.gov

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov By strategically modifying the molecular structure of this compound, for example, by introducing different substituent groups, it may be possible to influence the crystal packing and favor the formation of specific supramolecular architectures. This approach can be used to create new materials with tailored properties. nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts that govern the crystal packing. The surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the pro-molecule (the molecule of interest) is greater than the sum of the electron densities of all other molecules in the crystal.

The Hirshfeld surface is typically color-mapped with various properties to highlight different aspects of the intermolecular interactions. Key among these are dnorm, di, and de. The normalized contact distance, dnorm, is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), and is normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds. Positive values, colored blue, represent contacts longer than the van der Waals radii, while white areas denote contacts of approximately the van der Waals distance.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of closely related benzoic acid derivatives provides significant insight into the expected intermolecular interactions. For instance, studies on other benzoic acid derivatives reveal the prevalence of specific types of contacts that are also anticipated to be significant in the crystal structure of this compound.

For a molecule like this compound, the primary intermolecular interactions are expected to be dominated by hydrogen bonds involving the carboxylic acid and hydrazinyl functional groups. The quantitative contributions of different types of contacts can be estimated by examining published data for similar structures.

Intermolecular ContactTypical Percentage Contribution
H···H40-50%
O···H/H···O10-20%
C···H/H···C30-40%
N···H/H···N< 5%
C···C< 5%

Note: The data in this table is representative of benzoic acid derivatives and serves as an estimation for this compound.

Computational Chemistry and Theoretical Investigations of 4 Hydrazinylmethyl Benzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and energetic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular parameters with a favorable balance between accuracy and computational cost.

Optimized Geometries and Conformational Analysis

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 4-(Hydrazinylmethyl)benzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound, which possesses rotatable bonds, particularly around the methylene (B1212753) bridge and the hydrazinyl group. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer (the most stable shape) and other low-energy conformers that might co-exist. For instance, studies on related benzoic acid derivatives have revealed how intramolecular hydrogen bonding and steric hindrance influence conformational preferences. nih.govnih.gov In the case of 3-(azidomethyl)benzoic acid, computational analysis highlighted the azidomethyl group as a source of conformational polymorphism. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Benzoic Acid Derivatives (Illustrative) Note: This table is illustrative and based on data for related benzoic acid derivatives. Specific values for this compound would require dedicated DFT calculations.

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond Length (Å)C-C (aromatic)1.39 - 1.40
C-C (carboxyl)1.48 - 1.50
C=O~1.21
C-O~1.36
C-N~1.47
N-N~1.45
Bond Angle (°)C-C-C (aromatic)~120
O=C-O~123
Dihedral Angle (°)C-C-C-O (carboxyl twist)~0 or ~180

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential, and Mulliken Charges

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide deep insights into these characteristics.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For similar benzoic acid derivatives, the HOMO is often localized on the electron-rich aromatic ring and substituent groups, while the LUMO may be distributed over the carboxylic acid moiety. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the regions of a molecule that are rich or poor in electrons. Red-colored regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions signify positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the hydrazinyl group, and positive potential around the acidic hydrogen of the carboxyl group and the hydrogens of the hydrazinyl group.

Mulliken Charges: Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. researchgate.net These charges provide a quantitative measure of the electron distribution and can help to explain a molecule's polarity, intermolecular interactions, and reactive sites. In a molecule like this compound, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the carbon atom of the carboxyl group and the hydrogen atoms would likely have positive charges.

Table 2: Calculated Electronic Properties for a Benzoic Acid Derivative (Illustrative) Note: This table presents typical values found for benzoic acid derivatives in DFT studies and serves as an example. actascientific.com Specific values for this compound are required from direct computation.

PropertyCalculated Value (Illustrative)
HOMO Energy-6.3 to -6.8 eV
LUMO Energy-1.8 to -2.2 eV
HOMO-LUMO Gap4.1 to 5.0 eV

Reaction Mechanism Elucidation and Transition State Analysis

DFT is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. Transition state theory allows for the calculation of activation energies, which are critical for understanding reaction rates. While specific reaction mechanisms involving this compound are not detailed in the literature, DFT could be used to study its synthesis, decomposition, or its reactions with other molecules, such as the formation of hydrazones or coordination with metal ions. actascientific.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, offering insights into dynamic processes and bulk properties.

Simulation of Intermolecular Interactions in Various Phases

MD simulations are particularly well-suited for studying how molecules of this compound would interact with each other in different phases (gas, liquid, or solid). Key intermolecular interactions would include hydrogen bonding between the carboxylic acid groups (forming characteristic dimers), as well as hydrogen bonds involving the hydrazinyl group. nih.gov Van der Waals forces and potential π-π stacking between the benzene (B151609) rings would also play a significant role in the condensed phases. nih.gov Simulations can quantify these interactions and predict bulk properties like density, diffusion coefficients, and radial distribution functions, which describe the local molecular environment. bohrium.com

Investigation of Crystallization Behavior and Additive Effects

Understanding crystallization is critical in materials science and pharmaceuticals. MD simulations can model the nucleation and growth of crystals from a solution or melt. For a molecule like this compound, simulations could predict the likely crystal packing arrangements and morphologies.

Furthermore, MD simulations are used to investigate how additives can influence crystallization. Studies on the closely related 4-(hydroxymethyl)benzoic acid have shown that polymers like poly(vinylpyrrolidone) (PVP) can inhibit crystal nucleation and growth through hydrogen-bonding interactions, ultimately modifying the crystal shape. nih.govresearchgate.net Similar simulations for this compound could explore how different solvents or tailored additives might control its crystallization, which is crucial for controlling the physical properties of the solid material. nih.govresearchgate.net

Energy Decomposition Analysis (EDA) in Catalysis Studies

No research data is available to populate this section. EDA is a computational method used to break down the interaction energy between a catalyst and a substrate into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction energies. This analysis provides deep insights into the nature of the chemical bonds and non-covalent interactions that govern a catalytic cycle. However, no studies have been published that apply EDA to catalytic processes involving this compound.

Predictive Modeling for Regioselectivity and Reaction Rates

Similarly, there is a lack of specific predictive modeling studies for the regioselectivity and reaction rates of this compound. Predictive modeling in this context would typically involve the use of quantum chemical calculations or machine learning models to forecast the outcome of chemical reactions, such as identifying the most likely site of reaction on the molecule (regioselectivity) and estimating the speed at which the reaction will occur. Without dedicated research on this compound, no data tables or detailed findings can be presented.

The information available largely pertains to structurally related but distinct molecules, such as 4-hydrazinobenzoic acid, 4-(hydroxymethyl)benzoic acid, and other benzoic acid derivatives. While these related compounds are explored in various contexts, directly extrapolating their functions to this compound would be scientifically inaccurate without dedicated studies on the target molecule itself.

Therefore, this article cannot be generated as requested due to the lack of specific, verifiable research on the applications of this compound in the specified fields. Further research and publication in peer-reviewed sources are required to build a scientifically accurate knowledge base on this particular compound.

Applications of 4 Hydrazinylmethyl Benzoic Acid in Materials Science and Advanced Functional Systems

Catalysis and Electrocatalysis Applications

Ligand Design for Metal-Catalyzed Reactions

No research data or publications were identified that describe the use of 4-(Hydrazinylmethyl)benzoic acid as a ligand for metal-catalyzed reactions. The design and synthesis of ligands are crucial for the development of catalysts, but the potential of this specific compound as a coordinating agent in catalysis has not been reported in the available literature.

Plasmon-Enhanced Electrocatalysis

There are no studies available concerning the use of this compound in plasmon-enhanced electrocatalysis. While research has been conducted on similar molecules, such as 4-(hydroxymethyl)benzoic acid, to investigate plasmon-mediated electrochemical oxidation, these findings cannot be extrapolated to this compound due to the differences in their functional groups.

Investigation of Electrochemical Oxidation Mechanisms

The electrochemical oxidation mechanism of this compound has not been detailed in the scientific literature. Investigations into the electrochemical behavior of related benzoic acid derivatives exist, but specific voltammetric studies, product analysis, or proposed reaction pathways for this compound are not available.

Advanced Chemical Tracer Technologies

Development of Reactive Partitioning Tracers

The development and application of this compound as a reactive partitioning tracer for subsurface characterization, such as in geothermal reservoirs or hydrogeological studies, is not documented. The design of such tracers relies on predictable reactions and partitioning behaviors, which have not been established for this compound.

In-Situ Generation of Secondary Tracers

There is no information to suggest that this compound has been used or investigated for the in-situ generation of secondary tracers. This advanced technique involves the transformation of a primary tracer into a secondary one under specific reservoir conditions to obtain more detailed subsurface information, but its application with this compound has not been explored.

Analytical Method Development and Validation for 4 Hydrazinylmethyl Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 4-(Hydrazinylmethyl)benzoic acid from complex matrices. Its application ensures that the analyte is isolated from potentially interfering components, allowing for accurate measurement.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like hydrazine (B178648) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Methodologies developed for the related compound 4-hydrazinobenzoic acid (4-HBA) typically employ C18 stationary phases, which provide effective separation based on hydrophobicity. researchgate.netscirp.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid solution) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netscirp.orguoa.gr Gradient elution may be used to optimize the separation of the analyte from impurities and matrix components. nifdc.org.cn For trace analysis of potential genotoxic impurities like 4-HBA, derivatization with agents such as salicylaldehyde (B1680747) or acetone (B3395972) solution can be performed to enhance UV detection and achieve low limits of quantification. researchgate.netnifdc.org.cn

Table 1: Examples of HPLC Conditions for Analysis of Related Hydrazine Benzoic Acids

ParameterMethod 1 (for 4-HBA in Deferasirox) scirp.orgMethod 2 (for 4-HBA in Deferasirox) researchgate.netMethod 3 (for 4-HBA, derivatized) nifdc.org.cn
Column Zorbax SB C18 (250 x 4.6 mm, 5 µm)Symmetry C18 (150 x 4.6 mm, 5 µm)Symmetry Shield C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.2% Triethylamine (pH 2.0 with perchloric acid)0.01 M Ammonium AcetatePhosphoric acid-acetonitrile-water (2:100:900)
Mobile Phase B AcetonitrileAcetonitrilePhosphoric acid-water-acetone (2:100:900)
Elution Mode Not SpecifiedIsocratic (45:55 v/v)Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UVMS (coupled)UV (316 nm)
Column Temp. Not Specified30 °C40 °C
Retention Time ~4.0 minutesNot SpecifiedNot Specified

These established methods for 4-HBA provide robust starting points for the development of a specific HPLC methodology for this compound.

Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like this compound due to their thermal instability. Direct injection into a hot GC inlet can lead to degradation and poor chromatographic performance.

However, GC can be employed following a derivatization step. This chemical modification converts the polar functional groups (carboxyl and hydrazinyl) into less polar, more volatile derivatives. A common approach for compounds containing carboxylic acids is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov For instance, a GC-MS method for determining benzoic acids in plasma involves derivatization with BSTFA, followed by separation and quantitation. nih.gov A similar strategy could be adapted for this compound, where both the acid and hydrazine groups would be derivatized to create a thermally stable compound suitable for GC analysis. nih.gov

Mass Spectrometry Coupling (LC-MS, GC-MS) for Trace Analysis and Detection

Coupling chromatographic separation with mass spectrometry (MS) detection provides unparalleled sensitivity and selectivity, making it the technique of choice for trace-level analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing potential genotoxic impurities, where detection limits in the parts-per-million (ppm) range are often required. researchgate.netresearchgate.net For 4-HBA, LC-MS methods have been developed that achieve limits of quantification as low as 0.52 ppm. researchgate.netresearchgate.net The mass spectrometer offers definitive identification based on the mass-to-charge ratio (m/z) of the analyte, significantly reducing the risk of interferences from matrix components. koreascience.kr Electrospray ionization (ESI) is a commonly used ionization technique for such compounds, often operated in positive ion mode to detect the protonated molecule [M+H]⁺. researchgate.net

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) would be the detection method used following the necessary derivatization step. GC-MS provides excellent separation efficiency and highly specific detection, allowing for the reliable identification and quantification of the derivatized analyte. scholarsresearchlibrary.com

To achieve the lowest possible detection limits, mass spectrometers are often operated in Selective Ion Monitoring (SIM) or Selective Ion Recording (SIR) mode. Instead of scanning a wide mass range, the instrument is set to monitor only a few specific m/z values corresponding to the analyte of interest. nih.gov This approach dramatically increases the signal-to-noise ratio, enhancing sensitivity.

In the analysis of 4-HBA, an LC-MS method utilized SIM mode to monitor the protonated molecular ion at m/z 153. researchgate.net This highly selective method allowed for a limit of detection (LOD) of 0.17 ppm. researchgate.net This demonstrates the power of SIM for quantifying trace-level impurities with high confidence. A similar approach for this compound would involve identifying its characteristic molecular ion and using SIM for targeted analysis.

Table 2: Example of LC-MS Parameters using SIM for 4-HBA Analysis researchgate.net

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MS Mode Selective Ion Monitoring (SIM)
Monitored Ion (4-HBA) m/z 153 ([M+H]⁺)
Ion Spray Voltage 4500 V
Declustering Potential 117 V

Method Validation Parameters and Performance Assessment

Any analytical method developed for this compound must be rigorously validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection and quantification. researchgate.netscirp.org

Published validated methods for the related compound 4-HBA demonstrate the performance that can be expected.

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. scholarsresearchlibrary.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For 4-HBA, excellent linearity has been reported, with correlation coefficients (r² or R²) greater than 0.999. scirp.orgnifdc.org.cn

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For 4-HBA, LC-MS methods have achieved an LOD of 0.17 ppm and an LOQ of 0.52 ppm. researchgate.netresearchgate.net HPLC methods with derivatization have reported an LOQ of 15.5 ng/mL. nifdc.org.cn

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples. For 4-HBA, average recoveries have been reported in the range of 95.2% to 104.6%. researchgate.netnifdc.org.cn

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For 4-HBA methods, RSD values for repeatability and intermediate precision are typically below 5%. nifdc.org.cn

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 3: Summary of Method Validation Performance for 4-Hydrazinobenzoic Acid (4-HBA)

Validation ParameterReported PerformanceReference
Linearity (r²) > 0.999 scirp.orgnifdc.org.cn
LOD 0.17 ppm (LC-MS) researchgate.net
7.7 ng/mL (HPLC-UV, derivatized) nifdc.org.cn
LOQ 0.52 ppm (LC-MS) researchgate.netresearchgate.net
15.5 ng/mL (HPLC-UV, derivatized) nifdc.org.cn
Accuracy (% Recovery) 98-111% researchgate.net
95.2% (average) nifdc.org.cn
Precision (%RSD) < 5% nifdc.org.cn

Future Directions and Emerging Research Avenues for 4 Hydrazinylmethyl Benzoic Acid

Integration of Computational Design and Automated Synthesis Platforms

The synergy between predictive computational models and high-throughput automated synthesis is set to revolutionize the discovery and optimization of novel molecules.

Computational Design: Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the properties of new molecules before they are ever synthesized. For instance, computational studies on various benzoic acid derivatives have successfully elucidated their antioxidant activities by calculating parameters like bond dissociation energies. scielo.org.za A computational analysis of five plant-derived benzoic acid derivatives, including p-hydroxybenzoic acid and gallic acid, explored their free-radical scavenging capabilities in different environments. scielo.org.za Such studies can predict the most reactive sites on a molecule, guiding the design of more effective compounds. scielo.org.za Similarly, structure-based drug design has been used to create and test dozens of benzoic acid derivatives as potential inhibitors for enzymes like influenza neuraminidase. nih.gov These predictive capabilities allow researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Automated Synthesis Platforms: Automated synthesis is transforming chemical research from a manual, step-by-step process into a highly efficient, parallelized operation. wikipedia.org Modern platforms can perform a wide range of chemical reactions, including amide formation, Suzuki couplings, and reductive aminations, using robotic systems and pre-filled reagent cartridges. sigmaaldrich.com These systems can conduct numerous reactions simultaneously under precisely controlled conditions, such as temperature and pressure, and can even integrate real-time analysis to monitor progress. imperial.ac.ukyoutube.com The development of large language model (LLM)-based frameworks allows chemists to interact with these complex automated platforms using natural language, further lowering the barrier to adoption. nih.gov This technology dramatically accelerates the synthesis-test-analyze cycle, enabling rapid optimization of reaction conditions and the creation of extensive libraries of compounds for screening. youtube.comnih.gov

Table 1: Capabilities of Modern Automated Synthesis Platforms

Platform FeatureDescriptionKey AdvantageRelevant Research Focus
Parallel Reaction ExecutionAbility to run multiple reactions (e.g., 24-96 wells) simultaneously.High-throughput screening and optimization. nih.govDrug discovery, catalyst screening.
Gravimetric & Volumetric DispensingPrecise, automated handling of solid and liquid reagents. imperial.ac.ukHigh reproducibility and accuracy.Complex multi-component reactions.
Integrated Process ControlIndependent, software-controlled regulation of temperature, pressure, and mixing. imperial.ac.ukFine-tuning of reaction conditions.Process development, materials science.
AI and LLM IntegrationArtificial intelligence and large language models assist in designing experiments and controlling hardware. youtube.comnih.govStreamlined workflow from design to execution.End-to-end automated discovery.

Exploration of Novel Catalytic Transformations and Reaction Pathways

The development of new catalytic methods is crucial for synthesizing complex molecules like 4-(hydrazinylmethyl)benzoic acid with greater efficiency, selectivity, and sustainability. Research is increasingly focused on the functionalization of C–H bonds, which are ubiquitous in organic molecules but traditionally difficult to activate.

Recent breakthroughs have demonstrated the power of transition-metal catalysts, such as those based on palladium (Pd), rhodium (Rh), and ruthenium (Ru), in achieving previously challenging transformations on the benzoic acid ring. nih.govresearchgate.netd-nb.info For example, protocols have been developed for the meta-C–H olefination and acetoxylation of benzoic acid derivatives using a palladium catalyst, a reaction that was historically difficult to control. nih.govscispace.com This was achieved by designing a specific nitrile-based template that directs the catalyst to the desired position on the aromatic ring. nih.gov

Furthermore, iridium-catalyzed C-H amination offers a direct way to install amino groups onto the benzoic acid core, providing a shortcut to valuable aniline (B41778) derivatives and drug conjugates. nih.gov Ruthenium catalysts have also been successfully employed for the C-H arylation of benzoic acid derivatives, allowing for the formation of biaryl structures, which are important in many pharmaceutical and material science applications. d-nb.info These advanced catalytic systems often operate under milder conditions and with greater functional group tolerance than classical methods.

Future research will likely focus on discovering new catalysts that can functionalize specific positions on the molecule with even higher precision and under greener conditions, potentially using earth-abundant metals and minimizing waste.

Advanced Functional Material Development through Precise Molecular and Supramolecular Engineering

The specific arrangement of molecules in the solid state dictates the macroscopic properties of a material. Through precise molecular and supramolecular engineering, the functional groups of this compound and its analogs can be used to construct advanced materials with tailored properties.

Molecular Engineering: By making small, deliberate changes to the molecular structure, researchers can fine-tune the properties of the resulting materials. For instance, the introduction of different substituents onto the benzoic acid ring can influence how molecules pack in a crystal, which in turn affects properties like solubility and thermal stability. In the field of liquid crystals (LCs), benzoic acid derivatives are fundamental building blocks. nih.gov The formation of ordered LC phases is driven by intermolecular interactions, primarily hydrogen bonding. By carefully selecting substituents, scientists can control the self-assembly process to create LCs with specific characteristics required for display and sensor technologies. nih.gov

Supramolecular Engineering: This field focuses on designing and building larger, ordered structures from molecular components using non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking. The carboxylic acid and hydrazine (B178648) groups are excellent candidates for forming strong, directional hydrogen bonds.

Studies on cocrystals of various benzoic acid derivatives have shown how these interactions can be used to create complex and predictable architectures. acs.orgiucr.orgnih.gov For example, achiral benzoic acid derivatives have been cocrystallized with various amines to form noncentrosymmetric, chiral crystal structures, driven by strong N−H···O and O−H···N hydrogen bonds. acs.orgfigshare.com The resulting supramolecular frameworks can exhibit 2D or 3D arrangements based on the specific interactions at play. acs.org Energy framework studies can even quantify the energetic contributions of these different interactions, providing insight into the stability of the resulting crystal forms. iucr.orgnih.gov This precise control over intermolecular assembly is key to developing new functional materials, from pharmaceuticals with improved properties to advanced optical and electronic devices.

Table 2: Intermolecular Interactions in Supramolecular Engineering of Benzoic Acid Derivatives

Interaction TypeDescriptionRole in AssemblyExample from Literature
Hydrogen Bond (O-H···N/N-H···O)Strong, directional interaction between a hydrogen atom and an electronegative atom like nitrogen or oxygen.Primary driving force for forming defined molecular aggregates and networks. acs.orgFormation of cocrystals between benzoic acids and amine-containing compounds. acs.orgiucr.org
π–π StackingAttractive, non-covalent interaction between aromatic rings.Contributes to the stabilization of layered or stacked crystal structures.Observed in the packing of various benzoic acid derivative crystals. acs.org
Halogen BondA non-covalent interaction involving a halogen atom as an electrophilic species.Can act as a secondary, structural support to organize hydrogen-bonded motifs into larger architectures.Used in combination with hydrogen bonds to build 1-D and 2-D networks from iodo-substituted benzoic acids.
Van der Waals ForcesWeak, non-specific attractive or repulsive forces between molecules.Influence overall molecular packing and density of the material.Plays a role in the formation of liquid crystal phases. nih.gov

Q & A

Basic: How can I optimize the synthesis of 4-(Hydrazinylmethyl)benzoic acid?

Methodological Answer:
Synthetic optimization requires careful control of hydrazine incorporation into the benzoic acid backbone. A common approach involves coupling hydrazine derivatives with 4-(bromomethyl)benzoic acid under basic conditions (e.g., K₂CO₃ in DMF). Reaction parameters such as temperature (60–80°C), molar ratios (1:1.2 hydrazine:substrate), and reaction time (12–24 hrs) should be systematically varied and monitored via TLC or HPLC. Post-synthesis, column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) is recommended for purification .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:
Recrystallization using ethanol/water mixtures (7:3 v/v) at 4°C yields high-purity crystals. For impurities with similar polarity, preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) is effective. Confirm purity via melting point analysis (expected range: 210–215°C) and ¹H NMR (absence of extraneous peaks in δ 6.5–8.5 ppm for aromatic protons) .

Advanced: How do I resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. For NMR, use DMSO-d₆ to stabilize hydrazine protons and compare with computed chemical shifts (DFT calculations at B3LYP/6-31G* level). For IR, ensure anhydrous KBr pellets to avoid hydroxyl interference. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced: What crystallographic tools are suitable for determining the solid-state structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and WinGX (for data processing) is standard. Key steps:

  • Collect data at 150 K to minimize thermal motion.
  • Use Olex2 for structure solution via dual-space methods (e.g., SHELXT).
  • Validate hydrogen-bonding networks (N–H⋯O) using ORTEP-3 for graphical representation .

Basic: How can I assess the stability of this compound under varying pH conditions?

Methodological Answer:
Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 40°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for benzoic acid derivatives). LC-MS can identify degradation products (e.g., benzoic acid or hydrazine adducts) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates frontier molecular orbitals (FMOs) to predict nucleophilic sites. Electron localization function (ELF) analysis visualizes charge density, identifying reactive regions (e.g., hydrazine NH₂ group). Compare with experimental kinetic data from stopped-flow spectroscopy .

Basic: Which analytical methods confirm the successful synthesis of hydrazone derivatives from this compound?

Methodological Answer:

  • ¹³C NMR : Look for imine (C=N) signals at δ 150–160 ppm.
  • FT-IR : Confirm C=N stretches at 1600–1650 cm⁻¹ and N–H bends at 1550–1580 cm⁻¹.
  • ESI-MS : Detect [M+H]⁺ ions with mass accuracy <5 ppm .

Advanced: How do I address low reproducibility in antimicrobial assays for hydrazone derivatives?

Methodological Answer:
Standardize inoculum density (0.5 McFarland) and use broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO ≤1% v/v). Perform dose-response curves in triplicate, and analyze data with ANOVA (p < 0.05 significance) .

Advanced: What strategies resolve ambiguities in hydrogen-bonding networks observed in SCXRD data?

Methodological Answer:

  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.
  • Compare with simulated powder XRD patterns (Mercury software) to validate packing motifs.
  • Refine disorder models with occupancy parameters in SHELXL .

Basic: How do I design a stability-indicating HPLC method for this compound?

Methodological Answer:

  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
  • Mobile phase: 0.1% phosphoric acid (A) and acetonitrile (B), gradient elution (10–90% B over 20 min).
  • Detection: UV at 254 nm. Validate specificity via forced degradation (heat, light, oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.